Vanin-1-IN-3

Description

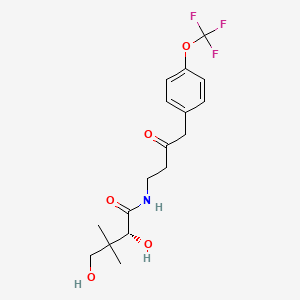

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22F3NO5 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-4-[4-(trifluoromethoxy)phenyl]butyl]butanamide |

InChI |

InChI=1S/C17H22F3NO5/c1-16(2,10-22)14(24)15(25)21-8-7-12(23)9-11-3-5-13(6-4-11)26-17(18,19)20/h3-6,14,22,24H,7-10H2,1-2H3,(H,21,25)/t14-/m0/s1 |

InChI Key |

RSTKBZUZEJDDPA-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Vanin 1 in 3 Action

Enzymatic Inhibition Kinetics of Vanin-1-IN-3 Against Vanin-1

The effectiveness of an inhibitor is quantified by its inhibition kinetics, particularly its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

This compound has demonstrated potent inhibitory activity against vanin-1. For human vanin-1, this compound exhibits an IC50 value of 0.038 µM. medchemexpress.commedchemexpress.com This indicates a high degree of potency. In studies using a normal hamster model, this compound showed strong inhibitory effects on both serum and renal vanin-1. researchgate.net

Other inhibitors have also been developed and characterized. For instance, PFI-653 inhibits human recombinant plasma vanin-1 with an IC50 of 6.85 nM and mouse recombinant vanin-1 with an IC50 of 24.5 nM. medchemexpress.com Another inhibitor, RR6, displays an IC50 of 540 nM for recombinant vanin-1 and also inhibits human, bovine, and rat serum pantetheinase with IC50 values of 40 nM, 41 nM, and 87 nM, respectively. medchemexpress.com A different compound, Vanin-1-IN-2, has an IC50 of 162 nM. medchemexpress.com

| Inhibitor | Target | Species | IC50 Value | Reference |

|---|---|---|---|---|

| This compound (OMP-7) | Vanin-1 | Human | 0.038 µM | medchemexpress.commedchemexpress.com |

| PFI-653 | Recombinant Plasma Vanin-1 | Human | 6.85 nM | medchemexpress.com |

| PFI-653 | Plasma Vanin-1 | Human | 9.0 nM | medchemexpress.com |

| PFI-653 | Recombinant Vanin-1 | Mouse | 24.5 nM | medchemexpress.com |

| PFI-653 | Plasma Vanin-1 | Mouse | 53.4 nM | medchemexpress.com |

| RR6 | Recombinant Vanin-1 | - | 540 nM | medchemexpress.com |

| RR6 | Serum Pantetheinase | Human | 40 nM | medchemexpress.com |

| RR6 | Serum Pantetheinase | Bovine | 41 nM | medchemexpress.com |

| RR6 | Serum Pantetheinase | Rat | 87 nM | medchemexpress.com |

| Vanin-1-IN-2 | Vanin-1 | - | 162 nM | medchemexpress.com |

The specificity of vanin-1 inhibitors is crucial to avoid off-target effects. For example, a tool compound from patent literature demonstrated over 1000-fold selectivity for human vanin-1 over human biotinidase. bayer.com The development of highly specific inhibitors like the pantetheine (B1680023) analog RR6 has been a significant advancement. nih.gov RR6 competitively and reversibly inhibits pantetheinase activity. nih.gov While early inhibitors had lower specificity, newer compounds have been designed for higher selectivity. nih.gov The design of novel inhibitors often focuses on achieving high potency and selectivity to modulate the activity of vanin-1 effectively. acs.org

Molecular Modeling and Computational Approaches in this compound Research

The development and analysis of this compound, also known as OMP-7, have been significantly informed by molecular modeling and computational studies. These approaches are crucial for elucidating the structural basis of its inhibitory activity and for predicting the binding affinity of novel inhibitor candidates. This compound was designed as a derivative of the lead compound RR6, with modifications aimed at enhancing potency. researchgate.netresearchgate.netnih.gov The introduction of a trifluoromethoxy group at the para-position of the phenyl ring in this compound was a key structural change that resulted in a roughly 20-fold increase in inhibitory activity compared to RR6. researchgate.netresearchgate.netnih.gov

Computational analysis helps to rationalize such improvements in potency by examining how structural modifications affect the inhibitor's interaction with the enzyme's active site. While specific, detailed computational studies on this compound are not extensively available in public literature, the approaches used for its parent compound, RR6, and other Vanin-1 inhibitors illustrate the methodologies employed.

Molecular Docking Studies of this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, i.e., the Vanin-1 enzyme) to form a stable complex. researchgate.net This technique provides insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For Vanin-1 inhibitors, docking studies are typically performed using the crystal structure of human Vanin-1 (e.g., PDB code 4CYF). researchgate.net These studies have identified key catalytic residues in the Vanin-1 active site, including Glu79, Lys178, and Cys211, that are crucial for inhibitor binding. researchgate.netresearchgate.net While specific docking scores for this compound are not publicly documented, the parent compound RR6 has been studied. For instance, some sources indicate a docking score (DS) of 91.3 for RR6, reflecting a high binding affinity. The design of this compound, which incorporates an electron-withdrawing trifluoromethoxy group, was intended to improve this binding affinity. This modification enhances interactions within the active site, leading to more potent inhibition.

Docking analyses of other Vanin-1 inhibitors have revealed that interactions with a hydrophobic pocket formed by residues such as Phe161, Trp217, Val220, Leu224, and Phe317 are critical for binding. acs.org It is highly probable that this compound also engages this hydrophobic pocket, with its trifluoromethoxy-substituted phenyl ring playing a key role in these interactions.

Table 1: Illustrative Molecular Docking Data for Vanin-1 Inhibitors

This table provides examples of the types of data generated in molecular docking studies of Vanin-1 inhibitors. Note that specific values for this compound are not publicly available and data for related compounds are used for illustration.

| Compound | Docking Score (Example Metric) | Key Interacting Residues (Hypothesized) | Reference |

| This compound (OMP-7) | Not Publicly Available | Glu79, Lys178, Cys211, Phe161, Trp217 | researchgate.netresearchgate.netacs.org |

| RR6 (Parent Compound) | 91.3 | Asp360 | |

| Methotrexate | High Binding Affinity | Not Specified | researchgate.netnih.gov |

| ZINC04073864 | Not Specified | Glu79, Lys178, Cys211 | researchgate.net |

Predictive Modeling of Binding Affinity and Inhibition

Predictive modeling in drug discovery uses computational models to estimate the binding affinity and inhibitory potential of compounds. arxiv.org These models can range from simple quantitative structure-activity relationship (QSAR) models to more complex physics-based methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations.

The development of this compound from its precursor RR6 is a clear example of structure-activity relationship (SAR) guided design. nih.gov The significantly lower IC50 value of this compound (approximately 0.038 µM) compared to RR6 (0.78 µM) demonstrates a successful prediction that the trifluoromethoxy substitution would enhance inhibitory potency. medchemexpress.com

For the parent compound RR6, thermodynamic data from Isothermal Titration Calorimetry (ITC) shows a binding enthalpy (ΔH) of -39 kcal/mol and a high association constant (Ka) of 5.6 × 10⁷ M⁻¹, indicating a strong, exothermic binding event. Molecular dynamics (MD) simulations, another predictive tool, have been used to study the conformational flexibility of RR6 within the Vanin-1 active site, highlighting the importance of van der Waals interactions. While similar detailed predictive modeling data for this compound is not available, the 20-fold increase in its potency strongly suggests that its binding free energy is significantly more favorable than that of RR6.

Table 2: Comparative Inhibitory Activity and Physicochemical Properties

This table compares the known inhibitory activity of this compound with its parent compound, illustrating the successful application of predictive design principles.

| Compound Name | Alias | IC50 (µM) | Key Structural Difference from RR6 | Reference |

| This compound | OMP-7 | 0.038 | para-trifluoromethoxy group on phenyl ring | medchemexpress.com |

| RR6 | - | 0.78 | Unsubstituted phenyl ring | google.com |

In Vitro and Cell Based Characterization of Vanin 1 in 3

Quantitative Enzymatic Assays for Vanin-1-IN-3 Potency and Selectivity

The potency and selectivity of this compound are determined through various enzymatic assays that utilize specific probes to measure the inhibition of Vanin-1 activity.

Fluorescent Probe-Based Inhibition Assays (e.g., PA-AFC, Vaninfluor)

Fluorescent probes are instrumental in the in vitro evaluation of Vanin-1 inhibitors. Probes like PA-AFC (pantothenate-7-amino-4-trifluoromethylcoumarin) and Vaninfluor are designed to be specific substrates for Vanin-1. researchgate.netresearchgate.net Upon enzymatic cleavage by Vanin-1, these probes release a fluorescent molecule, allowing for the quantification of enzyme activity. researchgate.netfrontiersin.org The potency of an inhibitor like this compound is determined by its ability to reduce the fluorescent signal in a concentration-dependent manner. This method provides a sensitive and specific means to screen for and characterize Vanin-1 inhibitors. researchgate.netfrontiersin.org For instance, the probe PA-AFC was specifically designed and synthesized for the in vitro evaluation of Vanin-1 inhibitors, offering good sensitivity and specificity. frontiersin.org Another ratiometric fluorescent probe, CV-PA, has been developed for imaging pantetheinase in living cells. frontiersin.org Additionally, a near-infrared (NIR) fluorescent probe, DDAV, has been constructed for the sensitive detection of Vanin-1 activity in complex biological samples. nih.gov

Bioluminescent Probe-Based Evaluation Systems

Bioluminescent probes, such as PA-AL, offer a highly sensitive method for evaluating Vanin-1 inhibitors at the cellular level and in vivo. researchgate.netfrontiersin.org These probes are designed to produce light upon interaction with Vanin-1, and the intensity of the light is proportional to the enzyme's activity. frontiersin.orgsinobiological.com The inhibitory effect of a compound like this compound can be quantified by the reduction in bioluminescence. frontiersin.org The PA-AL probe, in particular, has been noted for its excellent selectivity and sensitivity, making it a valuable tool for the in vivo study of Vanin-1 and for the visual screening of its inhibitors. frontiersin.org

Cellular Permeability and Intracellular Target Engagement of this compound

The effectiveness of this compound in a cellular context depends on its ability to cross the cell membrane and engage with its intracellular target, Vanin-1. While specific data on the cellular permeability and direct intracellular target engagement of "this compound" is not available in the provided search results, the development of probes like PA-AL for cellular level evaluation suggests that researchers are actively investigating the intracellular activity of Vanin-1 inhibitors. researchgate.netfrontiersin.org The use of such probes in cellular assays implicitly requires that the inhibitors being tested can access the intracellular environment where Vanin-1 is active.

Modulation of Cellular Redox State and Glutathione (B108866) Metabolism by this compound in Cellular Models

Vanin-1 plays a crucial role in regulating the cellular redox state, primarily through its product, cysteamine (B1669678), which influences the synthesis of glutathione (GSH), a major cellular antioxidant. diabetesjournals.orgresearchgate.netnih.gov Vanin-1 hydrolyzes pantetheine (B1680023) to produce pantothenic acid and cysteamine. researchgate.netdiabetesjournals.org Cysteamine can inhibit γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. diabetesjournals.orgplos.org Therefore, inhibition of Vanin-1 by a compound like this compound would be expected to reduce cysteamine levels, leading to increased γ-GCS activity and consequently, elevated intracellular GSH stores. nih.govplos.org This enhancement of the cellular antioxidant capacity can confer resistance to oxidative stress. researchgate.netnih.gov Studies in Vanin-1 deficient mice have demonstrated this principle, showing increased GSH levels and resistance to oxidative injury. nih.gov

Effects of this compound on Cellular Inflammatory Signaling Pathways (e.g., NF-κB, PPARγ)

Vanin-1 is implicated in the regulation of inflammatory responses, often by antagonizing the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key anti-inflammatory transcription factor. plos.orgashpublications.orgmdpi.com PPARγ activation is known to inhibit the pro-inflammatory NF-κB pathway. plos.orgxiahepublishing.com By producing cysteamine, Vanin-1 can suppress PPARγ expression and its signaling, thereby promoting inflammation. plos.orgresearchgate.net Consequently, an inhibitor like this compound, by blocking Vanin-1 activity, would be expected to increase PPARγ activity and subsequently suppress NF-κB-mediated inflammatory signaling. plos.orgxiahepublishing.com This mechanism has been observed in various cell types, including intestinal epithelial cells and smooth muscle cells, where Vanin-1 deficiency or inhibition leads to reduced inflammation. plos.orgresearchgate.net

Impact of this compound on Metabolic Pathways in Cell Models (e.g., Hepatic Cells)

Vanin-1 is highly expressed in the liver and is involved in several metabolic pathways, including lipid and glucose metabolism. nih.govanimbiosci.org The vnn1 gene is a target of PPARα, a key regulator of fatty acid catabolism. nih.gov Vanin-1's product, pantothenic acid, is a precursor to Coenzyme A, which is essential for fatty acid metabolism and the TCA cycle. diabetesjournals.orgtandfonline.com In hepatic cells, Vanin-1 has been shown to be an activator of gluconeogenesis. diabetesjournals.org Knockout of the VNN1 gene in a chicken hepatoma cell line resulted in decreased lipid deposition, reduced triglycerides and LDL-C, and increased HDL-C. animbiosci.organimbiosci.org These changes were associated with the differential expression of genes involved in fatty acid biosynthesis and other lipid metabolism pathways. animbiosci.org Therefore, an inhibitor such as this compound would be anticipated to modulate these metabolic processes in hepatic cells, potentially by altering the availability of Coenzyme A precursors and influencing the expression of metabolic genes.

Preclinical in Vivo Efficacy Studies of Vanin 1 in 3

Role of Vanin-1 Inhibition in Other Preclinical Disease Models

Models of Fibrotic Conditions (e.g., Systemic Sclerosis)

Research has implicated the Vanin-1 pathway in the development of fibrotic conditions. In a mouse model of Systemic Sclerosis (SSc), an autoimmune disease characterized by fibrosis, hyperactivation of the Vanin-1/pantetheinase pathway was observed. researchgate.net Levels of Vanin-1 activity and expression were found to be higher in skin fibroblasts from these mice compared to controls. researchgate.net This suggests that Vanin-1 plays a role in the development of fibrosis that characterizes the disease. researchgate.net The profibrotic actions of pantothenic acid, a product of Vanin-1's enzymatic activity, appear to be linked to its role in encouraging the migration and proliferation of dermal fibroblasts. researchgate.net These findings indicate that the inhibition of Vanin-1 could be a therapeutic strategy for fibrotic diseases.

Studies in Models Related to Blood Pressure Regulation

The role of Vanin-1 in blood pressure (BP) regulation has been suggested through genetic association studies. A specific missense single nucleotide polymorphism (SNP) in the gene encoding Vanin-1 (N131S) has been associated with lower blood pressure. nih.govplos.org This variant leads to significantly lower plasma Vanin-1 protein levels and greatly reduced pantetheinase activity. nih.govdartmouth.edu Further studies have shown that existing antihypertensive drugs, such as atenolol (B1665814) and diltiazem, can reduce the protein level of Vanin-1. nih.govplos.org This evidence suggests that Vanin-1 is involved in the pathways that regulate blood pressure and that potent Vanin-1 inhibitors could potentially have blood pressure-reducing effects. nih.gov

Research in Carcinogenesis Models (e.g., Colorectal Carcinogenesis)

Vanin-1 is expressed by intestinal epithelial cells (enterocytes), and its activity is linked to inflammation-driven carcinogenesis. oup.commdpi.com In a colitis-associated cancer (CAC) mouse model, which combines a carcinogen with an inflammatory agent, mice deficient in Vanin-1 showed a drastically reduced incidence of colorectal cancer. oup.com This protective effect was correlated with the amount of inflammation and subsequent epithelial proliferation. oup.com The absence of Vanin-1 limits the production of proinflammatory signals by intestinal epithelial cells. oup.com Specifically, Vanin-1 deficiency can down-regulate several mediators of inflammation that promote colorectal carcinogenesis, such as COX-2 and iNOS. mdpi.com These findings highlight the importance of the intestinal epithelium in controlling mucosal inflammation as a cofactor in carcinogenesis and suggest that inhibiting Vanin-1 could be a strategy for mitigating inflammation-driven cancers. oup.commdpi.com

Pharmacodynamic Markers of Vanin-1 Activity in Preclinical Systems

Measurement of Vanin-1 Enzymatic Activity in Tissues and Serum

Vanin-1 is an ectoenzyme with pantetheinase activity, which hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and the aminothiol (B82208) cysteamine (B1669678). mdpi.comfrontiersin.org The measurement of this enzymatic activity serves as a primary pharmacodynamic marker for inhibitors. Soluble forms of Vanin-1 have been detected in both mouse and human serum, allowing for activity to be monitored through blood samples. nih.gov In preclinical models, Vanin-1 activity has been measured in extracts from various tissues, including the liver, kidney, intestine, and skin fibroblasts. researchgate.netnih.gov Assays can be performed using fluorescent or bioluminescent probes designed to react specifically with the enzyme, allowing for the quantification of its activity and the inhibitory effect of compounds. frontiersin.org For instance, a bioluminescent probe, PA-AL, has been used for the in vivo evaluation of Vanin-1 inhibitors in mice. frontiersin.org

Assessment of Downstream Metabolic and Inflammatory Markers

The enzymatic action of Vanin-1 influences several downstream pathways, and markers from these pathways can be used to assess the biological impact of its inhibition.

Metabolic Markers: A key metabolic function regulated by Vanin-1 is the cellular redox state, particularly through its influence on glutathione (B108866) (GSH) levels. researchgate.net The Vanin-1 product, cysteamine (and its oxidized form, cystamine), can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. ovid.com Consequently, inhibiting Vanin-1 is expected to increase tissue stores of GSH. researchgate.net Mice lacking Vanin-1 exhibit elevated endogenous GSH levels. mdpi.com Another key metabolic marker is pantothenic acid, the other product of the Vanin-1 reaction. researchgate.net

Inflammatory Markers: Vanin-1 activity is strongly linked to inflammation. researchgate.net Inhibition of Vanin-1 in preclinical colitis models leads to a reduction in inflammatory cell infiltration and the expression of proinflammatory mediators. nih.gov Key downstream inflammatory markers that can be assessed include:

Cytokines and Chemokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. mdpi.comnih.gov

Inflammatory Enzymes: Expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Signaling Pathways: Activity of inflammation-related signaling pathways, such as NF-κB. Vanin-1 deficiency has been linked to modulation of NF-κB activation in colonic epithelial cells. oup.comovid.com

PPARγ Activity: Vanin-1 can antagonize the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. nih.govnih.gov Therefore, assessing PPARγ expression and activity can serve as a downstream marker. nih.gov

The table below summarizes key downstream markers affected by Vanin-1 activity.

| Marker Category | Marker | Effect of Vanin-1 Activity | Effect of Vanin-1 Inhibition |

| Metabolic | Glutathione (GSH) | Decreased levels | Increased levels |

| Pantothenic Acid | Increased levels | Decreased levels | |

| PPARα | Upregulated by | Downregulated by | |

| Inflammatory | Proinflammatory Cytokines (TNF-α, IL-6) | Increased expression | Decreased expression |

| Inflammatory Enzymes (iNOS, COX-2) | Increased expression | Decreased expression | |

| NF-κB Pathway | Activated | Inhibited | |

| PPARγ Activity | Antagonized/Inhibited | Increased/Restored |

Broader Implications and Advanced Research Perspectives for Vanin 1 in 3

Vanin-1-IN-3 as a Chemical Probe for Elucidating Vanin-1 Biology and Pathway Dynamics

This compound, also known as OMP-7, is a potent inhibitor of the ectoenzyme Vanin-1, with an IC50 of 0.038 μM. medchemexpress.commedchemexpress.com This potent and specific inhibitory action makes it an invaluable chemical probe for dissecting the intricate biological roles of Vanin-1 and the downstream pathways it modulates. The primary function of Vanin-1 is the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678). mdpi.commdpi.comabclonal.comresearchgate.netacs.org By blocking this enzymatic activity, this compound allows researchers to investigate the consequences of reduced cysteamine production and altered pantothenic acid recycling.

The use of such inhibitors is crucial because the lack of potent and specific inhibitors has historically hampered a detailed investigation of vanin functions. acs.orgnih.govresearchgate.net The development of inhibitors like RR6, a precursor to the design of OMP-7, represented a significant step forward, enabling studies that demonstrated the role of vanin activity in plasma lipid concentrations. acs.orgnih.govresearchgate.netnih.govnih.gov this compound, with its enhanced potency, offers an even more precise tool. nih.gov

Research utilizing Vanin-1 inhibitors helps to clarify its role as an oxidative stress sensor. nih.govashpublications.org Vanin-1's activity is linked to the regulation of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov By inhibiting Vanin-1, researchers can study the impact on GSH levels and the subsequent cellular response to oxidative challenges. This is particularly relevant in inflammatory conditions where oxidative stress is a key pathogenic factor. mdpi.comguidetopharmacology.org Furthermore, fluorescent probes have been developed to detect Vanin-1 activity, which can be used in conjunction with inhibitors like this compound to visualize and quantify the enzyme's function in real-time within various biological models. nih.govfrontiersin.org

Genetic Insights into Vanin-1 Function and Relevance to this compound Efficacy

Studies in Vanin-1 Knockout (VNN1−/−) Animal Models

Studies using Vanin-1 knockout (VNN1−/−) mice have been instrumental in uncovering the physiological and pathological functions of this enzyme, providing a genetic baseline to understand the potential effects of inhibitors like this compound. These models have consistently demonstrated that the absence of Vanin-1 confers resistance to various forms of stress and inflammation.

VNN1−/− mice exhibit a notable resistance to oxidative stress, a phenotype linked to elevated stores of glutathione (GSH). nih.gov This is attributed to the absence of cysteamine, a product of Vanin-1 activity, which normally inhibits the rate-limiting enzyme in GSH synthesis, γ-glutamylcysteine synthetase (γ-GCS). mdpi.comnih.gov Consequently, VNN1−/− mice show better tolerance to oxidative injury induced by agents like paraquat (B189505) and γ-irradiation. nih.gov

In the context of inflammation, VNN1−/− mice display a protective phenotype in several models of inflammatory disease. They show increased resistance to intestinal inflammation in models of colitis and infections with pathogens like Schistosoma mansoni. mdpi.comaai.org This protection is associated with reduced inflammatory mediator production by intestinal epithelial cells. mdpi.com Similarly, these mice are more resistant to the development of systemic sclerosis in response to oxidative triggers. aai.org

However, the role of Vanin-1 is complex and context-dependent. While its deficiency is protective in inflammatory conditions, it can be detrimental in others. For instance, in a mouse model of type 1 diabetes, the absence of Vanin-1 and the subsequent lack of cysteamine was shown to be harmful to pancreatic islets. univ-mrs.fr In sarcoma models, Vanin-1 expression has been suggested to delay tumor development by rescuing mitochondrial activity. life-science-alliance.org Furthermore, Vanin-1 knockout was shown to correct the accelerated chondrogenesis observed in ank/ank mice, a model for ectopic calcification. nih.gov

These findings from VNN1−/− mice provide a crucial framework for interpreting the effects of this compound. The inhibitor would be expected to phenocopy many of the protective effects seen in knockout models, particularly in inflammatory and oxidative stress-related diseases.

Investigation of Vanin Gene Polymorphisms and their Impact on this compound Research

Genetic variations within the human VNN1 gene can influence its expression and activity, which in turn may impact the efficacy of and response to Vanin-1 inhibitors like this compound. Research has identified single-nucleotide polymorphisms (SNPs) in the regulatory regions of the VNN1 gene that are associated with susceptibility to inflammatory bowel diseases (IBD). nih.gov

Studies have shown that VNN1 is upregulated in the colon biopsies of IBD patients. nih.gov Three specific SNPs have been statistically associated with IBD, and the regions containing these SNPs bind to nuclear factors that regulate VNN1 transcript levels in an allele-dependent manner. nih.gov One rare SNP is linked to severe ulcerative colitis and is correlated with high VNN1 expression and reduced levels of PPARγ, a nuclear receptor with anti-inflammatory properties that is involved in regulating VNN1 expression. nih.govnih.gov This suggests that individuals with certain genetic variants may have higher baseline Vanin-1 activity, potentially making them more responsive to treatment with this compound.

The presence of such functional polymorphisms highlights the importance of considering a patient's genetic background in preclinical and clinical research involving Vanin-1 inhibitors. nih.gov Genetic screening could potentially identify patient populations most likely to benefit from this therapeutic approach. Furthermore, understanding how these polymorphisms affect Vanin-1 expression and function can provide deeper insights into the enzyme's role in disease pathogenesis and guide the development of personalized medicine strategies.

Comparative Analysis with Other Vanin Isoform Inhibitors (e.g., Vanin-3)

The vanin family of enzymes includes multiple isoforms, with Vanin-1, Vanin-2, and Vanin-3 being identified in humans. mdpi.comnih.gov In mice, Vanin-1 and Vanin-3 are the primary isoforms. nih.gov These isoforms exhibit distinct tissue distribution and, potentially, different physiological roles. Vanin-1 is predominantly expressed in epithelial cells, particularly in the kidney, liver, and intestine, while Vanin-3 is associated with myeloid cells. mdpi.comnih.gov

While this compound is a potent inhibitor of Vanin-1, it is important to consider its selectivity against other vanin isoforms. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of each vanin protein and for minimizing off-target effects in therapeutic applications.

Early vanin inhibitors often lacked specificity and had modest potency. mdpi.com The development of the pantetheine analog RR6 was a significant advancement, as it showed selectivity for Vanin-1. nih.govnih.gov this compound (OMP-7) was designed based on the structure of RR6 and exhibits even greater potency against Vanin-1. nih.gov Another inhibitor, PFI-653, has also been developed and shows potent inhibition of human Vanin-1. caymanchem.com

The distinct expression patterns of Vanin-1 and Vanin-3 suggest they may have non-redundant roles. For example, in the liver and thymus, both isoforms are expressed, but their relative contributions to local cysteamine production and subsequent biological effects may differ. nih.gov Therefore, comparing the effects of a Vanin-1 specific inhibitor like this compound with a non-selective inhibitor or a future Vanin-3 specific inhibitor would be highly informative. Such studies could clarify the relative contributions of epithelial-derived versus myeloid-derived cysteamine in various pathological processes.

Table 1: Comparison of Selected Vanin Inhibitors

| Inhibitor | Target(s) | IC50 | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| This compound (OMP-7) | Vanin-1 | 0.038 µM | Potent inhibitor with in vivo activity against serum and renal vanin-1. | medchemexpress.commedchemexpress.comnih.gov |

| RR6 | Vanin-1 | ~540 nM (recombinant), 40 nM (human serum) | Selective, reversible, and competitive inhibitor; orally active. | medchemexpress.commdpi.comacs.orgnih.govnih.gov |

| PFI-653 | Vanin-1 | 6.85 nM (human recombinant) | Potent inhibitor, reduces disease severity in a mouse colitis model. | medchemexpress.comcaymanchem.com |

| X17 | Vanin-1 | Not specified | Potent anti-inflammatory and antioxidant activities in a colitis model. | medchemexpress.comnih.gov |

Application of Systems Biology and Omics Approaches to Elucidate this compound Mediated Pathways

Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics), offers a powerful approach to comprehensively understand the complex biological networks affected by this compound. bioscipublisher.comfrontiersin.orgmdpi.com By inhibiting a single enzyme, this compound can trigger a cascade of downstream molecular changes. Omics technologies can capture these changes at a global scale, providing a holistic view of the inhibitor's mechanism of action.

For instance, transcriptomic analysis (e.g., RNA-sequencing) of cells or tissues treated with this compound can reveal widespread changes in gene expression. This can help identify entire pathways that are modulated by Vanin-1 activity, such as those related to inflammation, oxidative stress, and metabolism. Proteomic studies can then confirm whether these changes in gene expression translate to alterations in protein levels.

Metabolomics is particularly relevant given Vanin-1's role in metabolism. By measuring the levels of hundreds or thousands of metabolites, researchers can directly observe the impact of this compound on the metabolic landscape. This would include not only the direct substrates and products of the enzyme (pantetheine, pantothenic acid, cysteamine) but also a wide array of other metabolites that are indirectly affected. This could uncover novel links between Vanin-1 and various metabolic pathways.

Integrating these different omics datasets is a key aspect of systems biology. bioscipublisher.comamazon.com For example, by combining transcriptomic and metabolomic data, researchers can build models that connect changes in gene expression to specific metabolic shifts. This integrated approach can lead to the discovery of novel biomarkers of this compound activity and provide a deeper understanding of its therapeutic potential and possible off-target effects. Such approaches are increasingly being used to unravel the complexity of various diseases and can be instrumental in elucidating the full spectrum of this compound's biological impact. frontiersin.orgmdpi.com

Future Research Directions for this compound in Preclinical Drug Discovery and Target Validation

The potent and specific nature of this compound positions it as a valuable tool for future preclinical research and as a potential lead compound for drug development. Several key research directions can be envisioned.

First, further preclinical studies are warranted to evaluate the efficacy of this compound in a broader range of disease models. Based on the findings from VNN1−/− mice, this could include various inflammatory conditions, such as rheumatoid arthritis and inflammatory skin diseases, as well as models of fibrosis and certain cancers. guidetopharmacology.orgaai.orglife-science-alliance.orgsinobiological.com Such studies would be crucial for validating Vanin-1 as a therapeutic target in these diseases and for establishing the therapeutic potential of this compound.

Second, there is a need for more detailed pharmacokinetic and pharmacodynamic studies of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for optimizing its use as a research tool and for any future clinical development. nih.gov

Third, the development of biomarkers to monitor the in vivo activity of this compound is a critical next step. This could involve measuring the levels of Vanin-1 substrates or products in biological fluids, or utilizing advanced imaging techniques with specific probes to visualize target engagement in real-time. nih.govresearchgate.net Such biomarkers would be invaluable for both preclinical and potential clinical studies.

Finally, the continued use of this compound as a chemical probe will undoubtedly lead to new discoveries about the fundamental biology of Vanin-1. By perturbing the system in a controlled manner, this inhibitor can help to uncover novel functions of Vanin-1 and its role in maintaining tissue homeostasis in both health and disease. researchgate.net This ongoing research will be vital for fully validating Vanin-1 as a drug target and for guiding the development of the next generation of Vanin-1 inhibitors. nih.gov

Q & A

Q. How can researchers characterize the purity and structural identity of Vanin-1-IN-3 in vitro?

Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity. For novel derivatives, include mass spectrometry (MS) and elemental analysis. Ensure protocols align with reproducibility standards by detailing solvent systems, column specifications, and spectral acquisition parameters .

Q. What experimental models are suitable for initial screening of this compound’s inhibitory activity against Vanin-1?

Methodological Answer: Employ enzyme inhibition assays using recombinant Vanin-1 protein. Use a fluorometric or colorimetric substrate (e.g., pantetheinase activity assays). Include positive controls (e.g., known inhibitors like RR6) and negative controls (DMSO vehicle). Optimize reaction kinetics (pH, temperature, incubation time) based on prior literature .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s IC₅₀ values across different cell lines?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables influencing discrepancies (e.g., cell line origin, assay conditions). Replicate experiments under standardized protocols, including:

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in vivo?

Methodological Answer: Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. For in vivo validation, use conditional knockout models (e.g., Vanin-1 / mice) to isolate target-specific effects. Pair with metabolomic profiling to track pantothenate pathway modulation .

Q. How can researchers design a study to investigate this compound’s synergistic effects with existing therapeutics?

Methodological Answer: Use a factorial design combining this compound with chemotherapeutics (e.g., cisplatin). Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1). Validate findings with RNA sequencing to identify pathway crosstalk .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Methodological Answer: Apply mixed-effects models to account for inter-cell variability. For non-linear responses, use four-parameter logistic (4PL) regression. Include bootstrap resampling to estimate confidence intervals for EC₅₀/IC₅₀ values .

Q. How should researchers validate this compound’s mechanism of action when transcriptomic and proteomic data conflict?

Methodological Answer: Integrate multi-omics datasets (RNA-seq, LC-MS proteomics) via pathway enrichment tools (e.g., GSEA, STRING). Perform siRNA knockdown or CRISPR-Cas9 validation of candidate targets. Use orthogonal assays (e.g., cellular thermal shift assay, CETSA) to confirm direct binding .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility when testing this compound in animal models of inflammation?

Methodological Answer:

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst ratio). Characterize each batch with HPLC, NMR, and X-ray crystallography (for crystalline forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.